

Eravacycline's Stand Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tp-434*

Cat. No.: *B3026998*

[Get Quote](#)

An objective analysis of eravacycline's performance against Carbapenem-Resistant Enterobacteriaceae (CRE), offering a comprehensive look at its in vitro activity and clinical trial outcomes compared to other antibiotics. This guide is intended for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, limiting therapeutic options for severe infections. Eravacycline, a synthetic fluorocycline antibiotic, has emerged as a promising agent due to its broad-spectrum activity. This guide provides a detailed comparison of eravacycline's efficacy against CRE with alternative treatments, supported by experimental data and methodologies.

In Vitro Susceptibility: Eravacycline vs. Comparators

In vitro studies are crucial for determining an antibiotic's potential effectiveness. Eravacycline has consistently demonstrated potent activity against CRE isolates, often exhibiting lower minimum inhibitory concentrations (MICs) than other tetracycline-class antibiotics like tigecycline.

A recent study highlighted that the MIC₅₀ and MIC₉₀ of eravacycline against carbapenem-resistant *Klebsiella pneumoniae* (CRKP) were 0.5 mg/L and 2 mg/L, respectively. For carbapenem-resistant *E. coli*, the MIC₅₀ and MIC₉₀ were 0.25 mg/L and 1 mg/L^[1]. Another study found that against CRE, 83% of isolates were susceptible to eravacycline^{[2][3]}. Notably,

the MICs for eravacycline are often two- to four-fold lower than those of tigecycline against CRE isolates[1][4][5].

Pathogen	Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibility (%)
Carbapenem-Resistant K. pneumoniae	Eravacycline	0.5	2	53.1
Tigecycline	1	2	>90	
Carbapenem-Resistant E. coli	Eravacycline	0.25	1	92
Tigecycline	0.5	1	94	
Carbapenem-Resistant Enterobacter cloacae Complex	Eravacycline	1	4	45.2
Tigecycline	0.5	4	>90	
All CRE Isolates	Eravacycline	-	-	83[2][3]

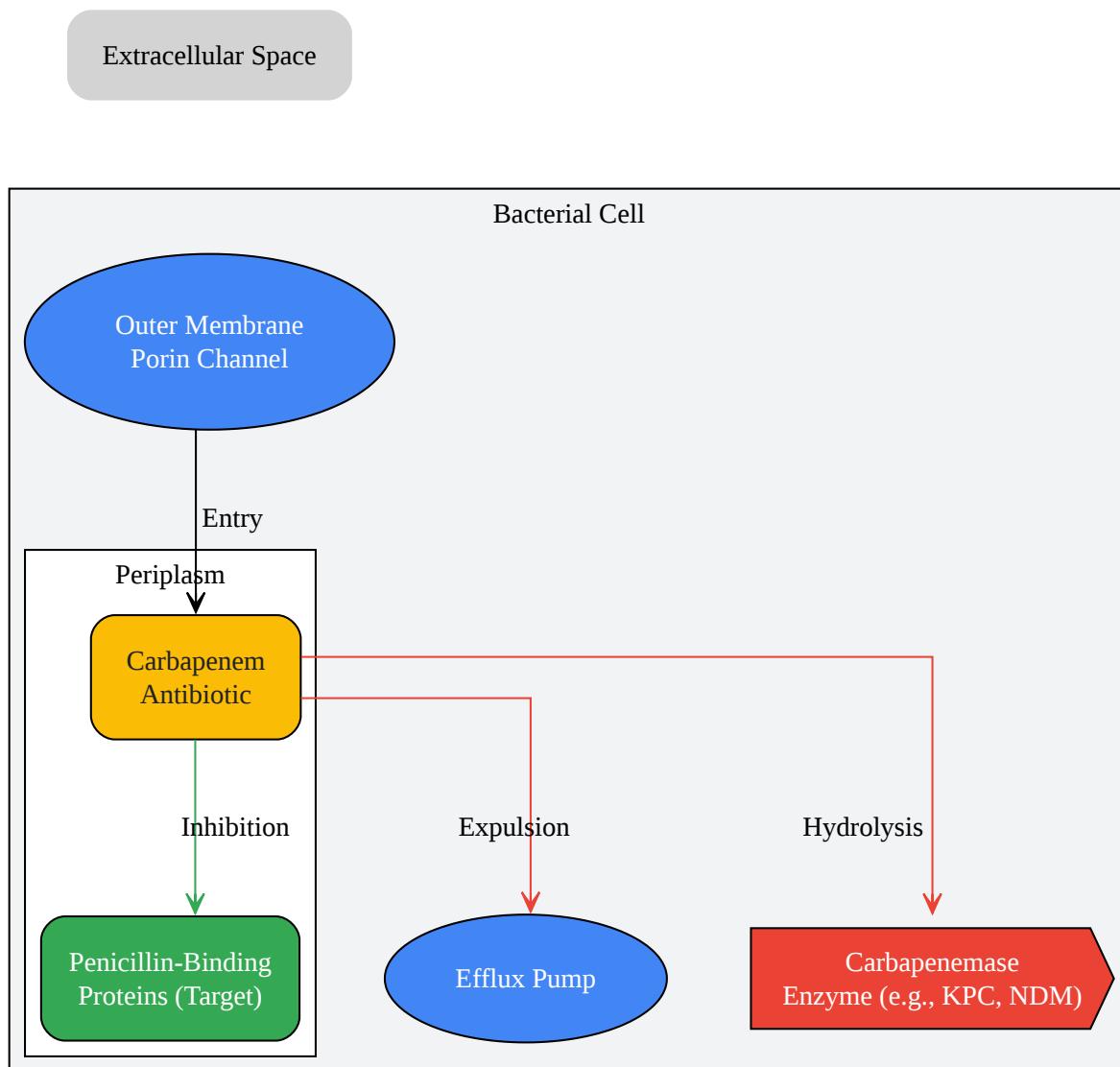
Data compiled from multiple sources[1]. Susceptibility rates are based on FDA or EUCAST breakpoints where available and may vary by study.

Clinical Efficacy: Insights from IGNITE Trials

The IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial program provides the most robust clinical data for eravacycline, primarily in the context of complicated intra-abdominal infections (cIAIs), which are often caused by CRE.

In the pooled analysis of the IGNITE 1 and IGNITE 4 trials, eravacycline was compared to ertapenem and meropenem, respectively. The trials demonstrated the non-inferiority of eravacycline to these carbapenems for treating cIAIs[6][7].

Trial	Treatment Group	Clinical Cure Rate (Microbiologically Evaluable)	Key Findings
IGNITE 1	Eravacycline (1.0 mg/kg q12h)	86.8%	Non-inferior to ertapenem[4][6][8][9].
	Ertapenem (1.0 g q24h)	87.6%	
IGNITE 4	Eravacycline (1.0 mg/kg q12h)	90.8%	Non-inferior to meropenem[6][8].
	Meropenem (1.0 g q8h)	91.2%	
Pooled Analysis (IGNITE 1 & 4)	Eravacycline	86.3% (vs. Enterobacteriaceae)	Favorable microbiological and clinical responses against resistant Gram-negative pathogens[6].
Comparators (Ertapenem/Meropenem)		88.9% (vs. Enterobacteriaceae)	

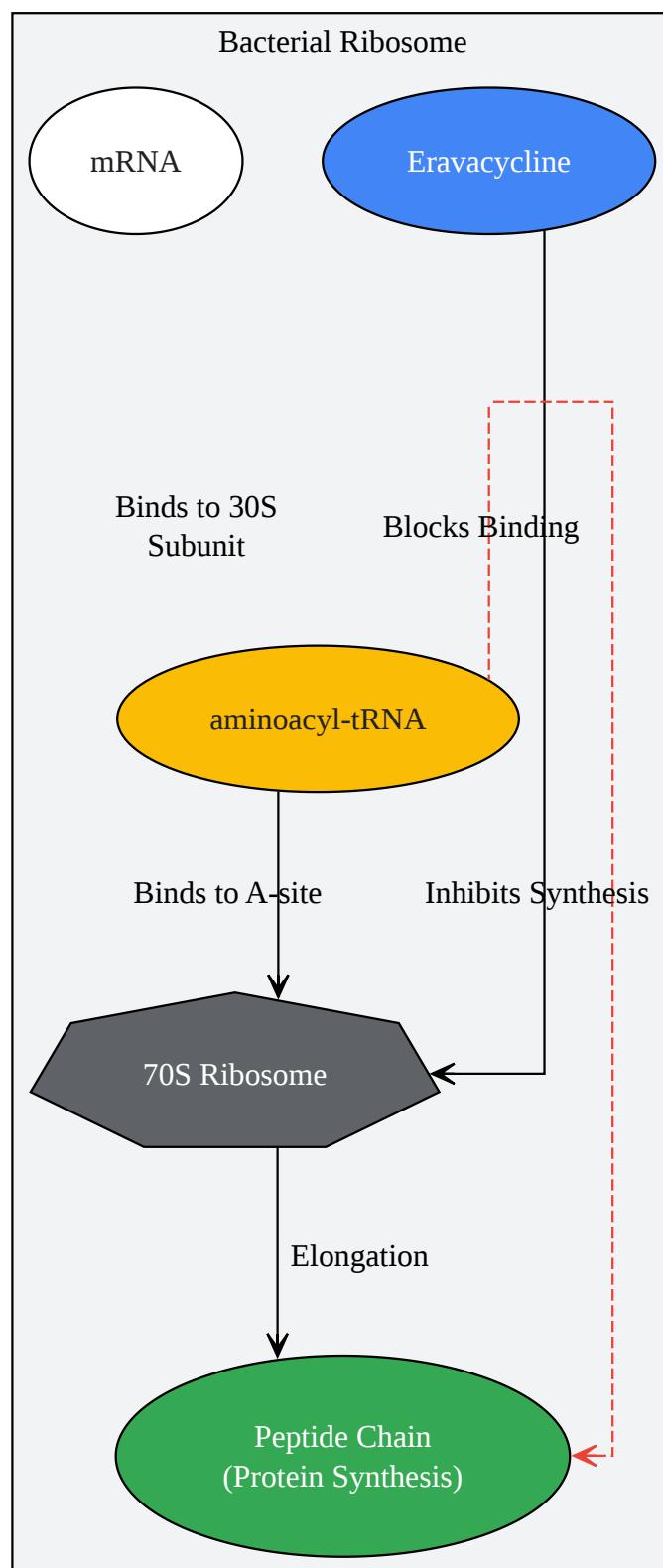

A key sub-analysis of these trials focused on patients with baseline bacteremia. In this high-risk group, eravacycline demonstrated a clinical response rate of 87.5% (28 of 32 patients), compared to 77.0% for the carbapenem comparators[10]. Microbiological eradication from blood cultures was also high and comparable between groups (97.1% for eravacycline vs. 97.2% for comparators)[10].

Mechanisms & Methodologies

Understanding the underlying mechanisms of resistance and the protocols used to evaluate antibiotic efficacy is critical for interpreting these findings.

Key Resistance Mechanisms in CRE

Carbapenem resistance in Enterobacteriaceae is multifaceted. The primary mechanisms include the production of carbapenemase enzymes that hydrolyze carbapenem antibiotics, alterations in outer membrane permeability due to porin mutations, and the activity of efflux pumps that actively remove antibiotics from the bacterial cell[11][12][13][14][15]. Eravacycline was specifically designed to overcome common tetracycline resistance mechanisms like efflux pumps and ribosomal protection proteins[16][17][18].



[Click to download full resolution via product page](#)

Caption: Mechanisms of carbapenem resistance in Enterobacteriaceae.

Eravacycline's Mechanism of Action

Like other tetracyclines, eravacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This action prevents the addition of amino acids to the growing peptide chain, effectively halting protein production and inhibiting bacterial growth[16][17][18][19][20]. Its structural modifications enhance its binding affinity and allow it to evade common tetracycline resistance mechanisms[16][18].

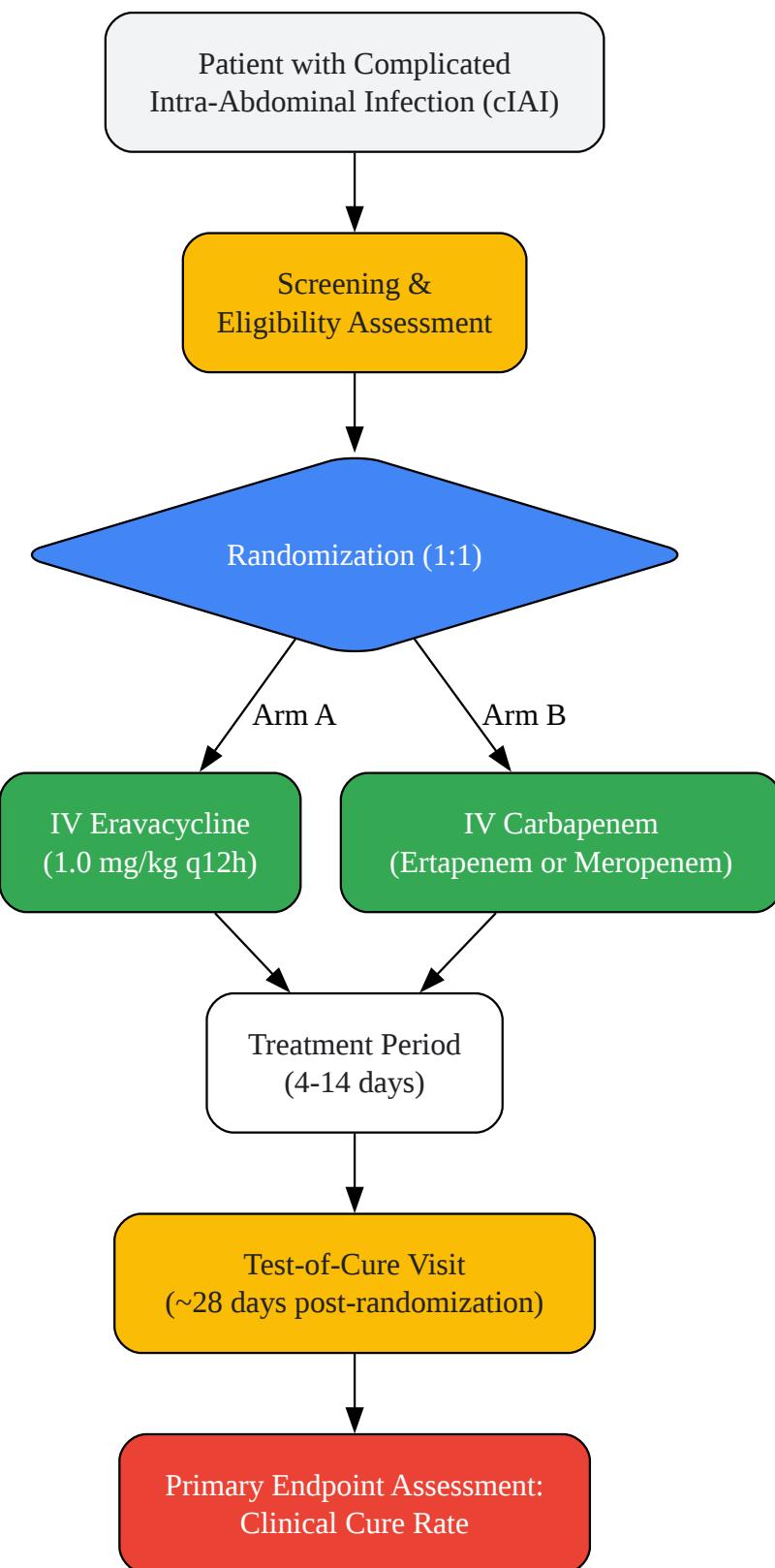
[Click to download full resolution via product page](#)

Caption: Eravacycline inhibits protein synthesis by binding to the 30S ribosomal subunit.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous methodologies.

Antimicrobial Susceptibility Testing (AST)


- Method: The in vitro data, including MIC values, are typically determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[2\]](#)[\[3\]](#)[\[21\]](#)
- Procedure:
 - Bacterial isolates are cultured to a standardized concentration (e.g., 5×10^5 CFU/mL).
 - The bacterial suspension is inoculated into microtiter plates containing serial two-fold dilutions of the antibiotics being tested (e.g., eravacycline, tigecycline, meropenem).
 - Plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
 - The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
 - Susceptibility is determined by comparing the MIC value to established clinical breakpoints set by regulatory bodies like the FDA or EUCAST[\[21\]](#).

Clinical Trial Protocol (IGNITE 1 & 4 Synopsis)

The IGNITE trials were Phase 3, multicenter, randomized, double-blind studies designed to assess the efficacy and safety of eravacycline for cIAIs.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Patient Population: Adults with confirmed complicated intra-abdominal infections requiring surgical intervention and antibacterial therapy.
- Randomization: Patients were randomly assigned (1:1) to receive either intravenous eravacycline or a comparator carbapenem (ertapenem in IGNITE 1, meropenem in IGNITE 4) for 4 to 14 days.

- Primary Endpoint: The primary efficacy outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred approximately 28 days after randomization[10]. Clinical cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection.
- Key Analyses: The primary analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included all randomized patients who had at least one baseline bacterial pathogen known to cause cIAI[9]. A non-inferiority margin (e.g., 10% or 12.5%) was used to compare the cure rates between the treatment arms[9].

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the IGNITE 1 and IGNITE 4 clinical trials.

Conclusion

Eravacycline demonstrates potent in vitro activity against a broad range of carbapenem-resistant Enterobacteriaceae, often superior to that of tigecycline. Clinical data from the IGNITE trials have established its non-inferiority to standard-of-care carbapenems for the treatment of complicated intra-abdominal infections, including in patients with concurrent bacteremia. Its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option in the fight against multidrug-resistant pathogens. Further clinical evaluation is warranted to fully define its role in treating infections caused specifically by CRE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eravacycline for treatment of complicated intra-abdominal infections: the fire is not ignited! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. contagionlive.com [contagionlive.com]
- 7. researchgate.net [researchgate.net]
- 8. contagionlive.com [contagionlive.com]
- 9. baycitycapital.com [baycitycapital.com]
- 10. Efficacy and Tolerability of Eravacycline in Bacteremic Patients with Complicated Intra-Abdominal Infection: A Pooled Analysis from the IGNITE1 and IGNITE4 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. CRE Resistance Mechanisms - MN Dept. of Health [health.state.mn.us]
- 16. What is the mechanism of Eravacycline Dihydrochloride? [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. Eravacycline: A Review in Complicated Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eravacycline's Stand Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026998#confirming-eravacycline-s-efficacy-against-carbapenem-resistant-enterobacteriaceae>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com